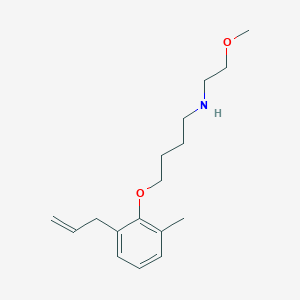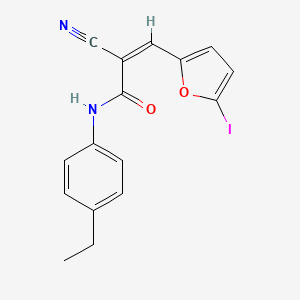![molecular formula C20H21NO2 B5191211 8-[2-(3-isopropylphenoxy)ethoxy]quinoline](/img/structure/B5191211.png)
8-[2-(3-isopropylphenoxy)ethoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[2-(3-isopropylphenoxy)ethoxy]quinoline is a useful research compound. Its molecular formula is C20H21NO2 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.157228913 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel conductivity
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets
Safety and Hazards
Direcciones Futuras
There is a constant need for the development of new antimicrobial agents, as well as novel therapeutic strategies. Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development. Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .
Propiedades
IUPAC Name |
8-[2-(3-propan-2-ylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-15(2)17-7-3-9-18(14-17)22-12-13-23-19-10-4-6-16-8-5-11-21-20(16)19/h3-11,14-15H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDNXBNDNAXDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-(4-Phenylbenzoyl)oxynaphthalen-2-yl] 4-phenylbenzoate](/img/structure/B5191140.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5191148.png)
![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B5191153.png)
![1-(4-methylphenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5191157.png)
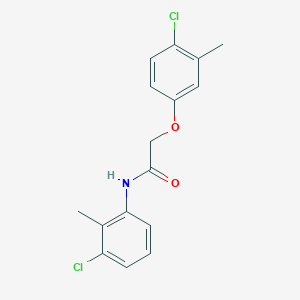
![Oxalic acid;2-[4-(3-propan-2-ylphenoxy)butylamino]ethanol](/img/structure/B5191186.png)
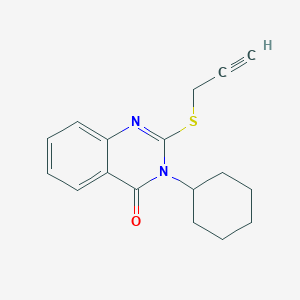
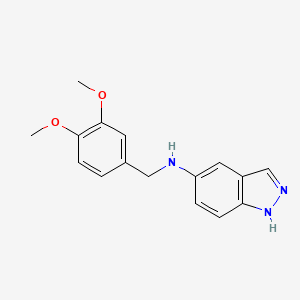
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5191214.png)

![N-[4-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide](/img/structure/B5191229.png)
